Piridicillin

Beschreibung

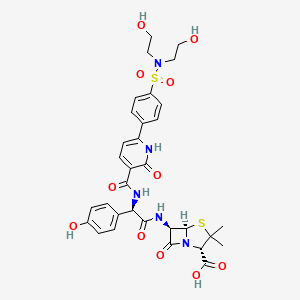

Piridicillin is a semi-synthetic penicillin-class antibiotic, chemically derived from 6-aminopenicillanic acid (6-APA) and structurally modified to enhance its antibacterial spectrum and stability . It is synthesized via the active ester method, involving dicyclohexylcarbodiimide (DCC) and γ-hydroxysuccinimide (HOSu) to condense amoxicillin with a pyridine-containing side chain . This modification confers broad-spectrum activity against both Gram-positive and Gram-negative bacteria, distinguishing it from earlier penicillins like ampicillin. Piridicillin’s molecular formula is C₁₆H₁₈N₃O₅S, with a molecular weight of 364.4 g/mol .

Eigenschaften

CAS-Nummer |

69414-41-1 |

|---|---|

Molekularformel |

C32H35N5O11S2 |

Molekulargewicht |

729.8 g/mol |

IUPAC-Name |

(2S,5R,6R)-6-[[(2R)-2-[[6-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C32H35N5O11S2/c1-32(2)25(31(45)46)37-29(44)24(30(37)49-32)35-28(43)23(18-3-7-19(40)8-4-18)34-27(42)21-11-12-22(33-26(21)41)17-5-9-20(10-6-17)50(47,48)36(13-15-38)14-16-39/h3-12,23-25,30,38-40H,13-16H2,1-2H3,(H,33,41)(H,34,42)(H,35,43)(H,45,46)/t23-,24-,25+,30-/m1/s1 |

InChI-Schlüssel |

NAALWFYYHHJEFQ-ZASNTINBSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |

Andere CAS-Nummern |

69414-41-1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: The synthesis of involves chemical modifications of natural penicillin precursors. Specific synthetic routes may vary, but they typically start from 6-aminopenicillanic acid (6-APA).

Reaction Conditions: These reactions often include acylation of 6-APA with a suitable acid chloride or anhydride.

Industrial Production: Industrial production methods involve large-scale fermentation of penicillin-producing strains (such as ) followed by extraction and purification.

Analyse Chemischer Reaktionen

Arten von Reaktionen: unterliegt verschiedenen Reaktionen, darunter Acylierung, Hydrolyse und Ringöffnungsreaktionen.

Häufige Reagenzien und Bedingungen: Acylierungsreaktionen verwenden Säurechloride oder Anhydride. Hydrolyse findet unter basischen Bedingungen statt.

Hauptprodukte: Das Hauptprodukt ist , das die Penicillin-Kernstruktur beibehält.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Targets: primarily targets bacterial cell wall synthesis by inhibiting transpeptidase enzymes (penicillin-binding proteins).

Pathways: It disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Penicillins

Molecular Structure and Key Modifications

Piridicillin’s side chain incorporates a pyridine ring, which enhances β-lactamase resistance and expands its Gram-negative coverage compared to amoxicillin. Below is a comparative analysis of Piridicillin and related compounds:

| Compound | Molecular Structure | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| Piridicillin | C₁₆H₁₈N₃O₅S | 364.4 | Pyridine-containing side chain |

| Amoxicillin | C₁₆H₁₉N₃O₅S | 365.4 | Hydroxyphenyl side chain |

| Ampicillin | C₁₆H₁₉N₃O₄S | 349.4 | Phenylglycine side chain |

| Piperacillin | C₂₃H₂₇N₅O₇S | 517.6 | Ureido group + piperazine ring |

| Mecillinam | C₁₅H₂₃N₃O₃S | 325.4 | Amidino side chain (targets Gram-negative) |

Sources :

Spectrum of Activity

- Piridicillin: Broad-spectrum; effective against Streptococcus spp., Haemophilus influenzae, and E. coli. Limited activity against Pseudomonas aeruginosa .

- Amoxicillin : Similar Gram-positive coverage but weaker against β-lactamase-producing strains.

- Piperacillin : Enhanced anti-pseudomonal activity due to ureido group.

- Mecillinam : Narrow-spectrum; targets Gram-negative bacteria (e.g., Enterobacteriaceae) via PBP-2 binding .

Pharmacokinetic and Clinical Comparisons

Pharmacokinetic Parameters

| Parameter | Piridicillin | Amoxicillin | Piperacillin | Mecillinam |

|---|---|---|---|---|

| Bioavailability | ~50% (oral) | 95% (oral) | <10% (oral) | 40% (oral) |

| Half-life (t₁/₂) | 1.2–1.5 h | 1–1.3 h | 0.8–1.2 h | 1.5–2 h |

| Protein Binding | 20–25% | 17–20% | 30–40% | 50–60% |

Notes: Piridicillin’s moderate bioavailability and short half-life necessitate twice-daily dosing. Piperacillin is typically administered intravenously due to poor oral absorption .

Clinical Indications

- Piridicillin : Respiratory tract infections, urinary tract infections (UTIs), and skin infections.

- Piperacillin : Hospital-acquired pneumonia, sepsis (often combined with β-lactamase inhibitors).

- Mecillinam : Uncomplicated UTIs caused by Gram-negative pathogens.

Research Findings and Resistance Profiles

- β-Lactamase Stability : Piridicillin’s pyridine side chain reduces susceptibility to hydrolysis by TEM-1 and SHV-1 β-lactamases compared to ampicillin .

- Resistance Trends : Overuse of Piridicillin in clinical settings has led to increased resistance in E. coli strains (up to 30% in Asia) .

- Synergistic Combinations : Like piperacillin-tazobactam, Piridicillin may benefit from β-lactamase inhibitor adjuvants to combat resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.